molecular formula C19H15Cl2N3O2 B2640323 3,6-dichloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-2-carboxamide CAS No. 1209349-10-9

3,6-dichloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-2-carboxamide

Cat. No. B2640323
CAS RN: 1209349-10-9
M. Wt: 388.25
InChI Key: CFIKZVWSBWRBCW-UHFFFAOYSA-N
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Description

3,6-dichloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-2-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, MLN4924, and has been shown to have a number of interesting properties that make it a useful tool in a variety of different research applications.

Mechanism of Action

The mechanism of action of MLN4924 involves its inhibition of NAE. NAE is an enzyme that is involved in the process of NEDD8 conjugation, which is a post-translational modification that is important for the regulation of protein activity. By inhibiting NAE, MLN4924 can disrupt this process and lead to the accumulation of proteins that are important for the regulation of cell growth and division. This can ultimately lead to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MLN4924 are complex and have been the subject of extensive research. Some of the key effects of this compound include its ability to inhibit the activity of NAE, as well as its ability to induce cell cycle arrest and apoptosis in cancer cells. Additionally, MLN4924 has been shown to have anti-inflammatory effects and may be useful in the treatment of other diseases that involve inflammation.

Advantages and Limitations for Lab Experiments

There are several advantages to using MLN4924 in laboratory experiments. One of the key advantages is its ability to selectively inhibit the activity of NAE, which makes it a useful tool for studying the role of this enzyme in various cellular processes. Additionally, MLN4924 has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that are used in cancer research.
However, there are also some limitations to using MLN4924 in laboratory experiments. One of the main limitations is that it can be difficult to synthesize and purify, which can make it challenging to obtain large quantities of the compound for use in experiments. Additionally, the precise mechanism of action of MLN4924 is still not fully understood, which can make it difficult to interpret the results of experiments that use this compound.

Future Directions

There are many potential future directions for research on MLN4924. One area of interest is the development of new cancer therapies that are based on the inhibition of NAE. Additionally, there is interest in exploring the potential anti-inflammatory effects of MLN4924 and its potential use in the treatment of other diseases that involve inflammation. Finally, there is interest in further elucidating the mechanism of action of MLN4924 and its potential use as a tool for studying cellular processes that are regulated by NAE.

Synthesis Methods

The synthesis of MLN4924 is a complex process that involves several different steps. The first step is the preparation of the starting materials, which includes the synthesis of 2-chloro-6-nitropyridine and 4-(4-methoxyphenylamino)aniline. These two compounds are then reacted together to form the intermediate product, 3,6-dichloro-N-(4-nitrophenyl)pyridine-2-carboxamide. Finally, this intermediate is reduced to form the final product, MLN4924.

Scientific Research Applications

MLN4924 has been shown to have a number of potential applications in scientific research. One of the most promising areas of research involves its use in the treatment of cancer. MLN4924 has been shown to inhibit the activity of a protein called NEDD8-activating enzyme (NAE), which is involved in the regulation of cell growth and division. By inhibiting the activity of NAE, MLN4924 can help to slow down the growth of cancer cells and potentially even kill them.

properties

IUPAC Name

3,6-dichloro-N-[4-(4-methoxyanilino)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c1-26-15-8-6-13(7-9-15)22-12-2-4-14(5-3-12)23-19(25)18-16(20)10-11-17(21)24-18/h2-11,22H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIKZVWSBWRBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dichloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-2-carboxamide

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